![molecular formula C17H22N4O2S B2840375 (E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine CAS No. 1396890-58-6](/img/structure/B2840375.png)
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a piperazine derivative that has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Sulfone-Linked Bis Heterocycles : A study by Padmavathi et al. (2008) explored novel sulfone-linked bis heterocycles for their antimicrobial activity. They found that certain compounds demonstrated pronounced antimicrobial activity, highlighting the potential of these molecules in treating infections.
Anticancer Activity
- Antiproliferative Activity Against Cancer Cell Lines : A study by Mallesha et al. (2012) synthesized derivatives with antiproliferative effects against various human cancer cell lines. Compounds displayed significant activity, suggesting their potential as anticancer agents.
- Polyfunctional Substituted 1,3-Thiazoles : Research by Turov (2020) indicated that compounds with a piperazine substituent exhibited effective anticancer activity, again emphasizing the therapeutic potential in oncology.
Pharmacokinetic Modeling
- Physiologically Based Pharmacokinetic Modeling : Watson et al. (2011) paper demonstrated the use of physiologically based pharmacokinetic modeling in understanding the pharmacokinetics of a related compound. This approach is critical for predicting drug behavior in the human body.
Other Bioactivities
- G Protein-Biased Dopaminergics : Möller et al. (2017) paper discovered high-affinity dopamine receptor partial agonists, indicating potential applications in neurological disorders.
- Mycobacterium tuberculosis DNA GyrB Inhibition : A study by Reddy et al. (2014) synthesized molecules for inhibiting Mycobacterium tuberculosis, contributing to tuberculosis research.
Synthesis and Characterization
- Crystal Structure of Related Compounds : The crystal structure of related compounds has been studied by Faizi et al. (2016), providing insights into the molecular architecture which is crucial for understanding drug interactions.
Eigenschaften
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,16-7-17-5-2-1-3-6-17)21-14-11-19(12-15-21)10-13-20-9-4-8-18-20/h1-9,16H,10-15H2/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSPANYDVSDUDZ-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.